2-(3-Bromo-5-methoxyphenyl)acetic acid
Description
2-(3-Bromo-5-methoxyphenyl)acetic acid (C$9$H$9$BrO$_3$) is a brominated phenylacetic acid derivative featuring a bromine atom at position 3 and a methoxy group at position 5 on the aromatic ring. This compound is of interest in organic synthesis due to its role as an intermediate in natural product synthesis, such as antimitotic agents and vancomycin analogs.
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-(3-bromo-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H9BrO3/c1-13-8-3-6(4-9(11)12)2-7(10)5-8/h2-3,5H,4H2,1H3,(H,11,12) |
InChI Key |
KOAWADFHROEGLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=O)O)Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects. Research has shown that modifications on the phenyl ring can significantly influence its binding affinity to various biological targets. The presence of both bromine and methoxy groups facilitates unique interactions through hydrogen bonding and halogen bonding mechanisms, which are crucial for drug design.
Case Study: Antitumor Activity
In studies involving related compounds with similar structural motifs, it was found that certain derivatives exhibit antitumor properties by interfering with microtubule dynamics in cancer cells. For instance, compounds structurally related to 2-(3-Bromo-5-methoxyphenyl)acetic acid showed significant cytotoxicity against human tumor cell lines, indicating a potential pathway for developing new anticancer drugs .
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of various natural products and pharmaceuticals. Its ability to undergo further chemical transformations makes it a valuable building block in organic synthesis.
Synthesis Pathways:
- The compound can be synthesized through regioselective bromination of 4-methoxyphenylacetic acid, yielding high purity and yield .
- It can also serve as a precursor for synthesizing more complex structures, such as Combretastatin A-4, which is known for its anticancer properties .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Key Applications |
|---|---|---|
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Structure | Antitumor agent; used in natural product synthesis |
| β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine | Structure | Antihypertensive effects; synthesized for drug development |
| 3-Methoxyphenylacetic Acid | Structure | Investigated for phytotoxicity; potential agricultural applications |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the phenyl ring significantly influences electronic and steric properties:
Key Observations :
- Electronic Effects : Bromine’s electron-withdrawing nature increases adjacent C-C-C angles (e.g., 121.5° in the 4-methoxy analog) compared to methoxy or hydroxyl groups .
- Hydrogen Bonding : Carboxylic acid groups form centrosymmetric dimers (e.g., R$_2^2$(8) motifs in 3-bromo-4-methoxy variant), while hydroxyl groups introduce additional hydrogen-bonding sites .
Physicochemical Properties
Notes:
- Nitrile derivatives (e.g., 2-(3-Bromo-5-methoxyphenyl)acetonitrile) exhibit lower molecular weights and distinct reactivity in nucleophilic additions .
Preparation Methods
Stepwise Synthesis
Step 1: Esterification
-
Reagents : Acetic anhydride or tert-butyldimethylsilyl chloride (TBDMSCl)
-
Conditions :
-
Solvent: N,N-Dimethylformamide (DMF) or cyclohexane
-
Base: Imidazole or pyridine
-
Temperature: Room temperature (RT)
-
Time: 1–3 hours
-
Intermediate : Methyl 5-methoxyphenylacetate or TBDMS-protected derivative.
Step 2: Bromination
-
Reagents : NBS or Br₂
-
Conditions :
-
Solvent: Acetonitrile or DCM
-
Catalyst: None required for NBS; Fe powder for Br₂
-
Temperature: 40–60°C
-
Time: 4–6 hours
-
Step 3: Deprotection
-
Reagents : Sodium bicarbonate (NaHCO₃) or tetra-n-butylammonium fluoride (TBAF)
-
Conditions :
-
Solvent: Water/THF mixture
-
Temperature: RT
-
Time: 1–2 hours
-
Multi-Step Synthesis from 3-Methoxyphenol
This method adapts patent CN110317129A (focused on 2-bromo-5-methoxyphenol) to introduce the acetic acid moiety.
Step 1: Protection of Phenolic Hydroxyl
Step 2: Bromination
Step 3: Introduction of Acetic Acid Side Chain
-
Reagents : Ethyl chloroacetate, Friedel-Crafts alkylation
-
Conditions : AlCl₃ catalyst, DCM, 0°C to RT.
Step 4: Saponification
-
Reagents : NaOH in ethanol/water
-
Conditions : Reflux, 2 hours.
Yield : 50–65% (estimated from analogous routes).
Suzuki-Miyaura Coupling
For higher regiocontrol, a palladium-catalyzed coupling strategy is employed:
Step 1: Synthesis of Boronic Ester
-
Substrate : 3-Bromo-5-methoxyphenylacetic acid methyl ester
-
Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂
Step 2: Cross-Coupling
-
Partner : Pre-functionalized acetic acid derivative
-
Catalyst : Pd(PPh₃)₄
-
Base : K₂CO₃
-
Solvent : THF/H₂O
Yield : 70–85% (based on similar couplings).
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Bromination | 5-Methoxyphenylacetic acid | Br₂, Fe | 60–75 | Simplicity, low cost | Moderate regioselectivity |
| Protection-Deprotection | 5-Methoxyphenylacetic acid | TBDMSCl, NBS | 68–82 | High purity, scalability | Multiple steps, longer timeline |
| Multi-Step Synthesis | 3-Methoxyphenol | TBDMSCl, NBS, AlCl₃ | 50–65 | Flexible intermediate modification | Low overall yield |
| Suzuki Coupling | Boronic ester | Pd catalysts, K₂CO₃ | 70–85 | Excellent regiocontrol | High catalyst cost |
Emerging Techniques and Optimization
Recent advances focus on:
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3-Bromo-5-methoxyphenyl)acetic acid, and how is regioselectivity controlled during bromination?
- Methodological Answer : The compound is synthesized via regioselective bromination of 4-methoxyphenylacetic acid using bromine (Br₂) in acetic acid. Key steps include:
- Dissolving the precursor in glacial acetic acid.
- Slow addition of bromine in acetic acid (1:1 molar ratio) over 30 minutes.
- Stirring at room temperature for 1 hour to ensure complete reaction.
Regioselectivity is influenced by the electron-donating methoxy group, which directs bromination to the para position relative to itself. However, steric and electronic effects of adjacent substituents can alter regioselectivity, requiring careful monitoring via NMR or HPLC .
Q. What spectroscopic and crystallographic methods are employed to characterize this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., methoxy protons at ~δ 3.8 ppm, aromatic protons near δ 7.0–7.5 ppm).
- FT-IR : Confirm carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) groups.
- Crystallography :
- Single-crystal X-ray diffraction (SCXRD) using SHELXTL or APEX2 software for structure refinement .
- Hydrogen-bonding motifs (e.g., R₂²(8) dimers) are analyzed using ORTEP-3 for visualization .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data interpretation, particularly in hydrogen bonding analysis?
- Methodological Answer :
- Use SHELXL for refinement, applying constraints to H-atom positions (e.g., riding models for CH₃, OH groups) .
- Employ statistical tests (e.g., Prince & Nicholson outlier rejection) to exclude anomalous reflections, implemented via FCF_filter .
- Validate hydrogen-bonding motifs with tools like Mercury or PLATON, cross-referencing with established R₂²(8) dimer geometries .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding substituent electronic effects?
- Methodological Answer :
- Compare experimental bond angles (e.g., C–C–C at Br: 121.5° vs. OMe: 118.2°) with DFT-calculated values to assess electron-withdrawing/donating effects .
- Adjust computational models by incorporating crystal packing forces (e.g., using CRYSTAL17 for periodic boundary conditions) .
Q. How is this compound utilized in natural product synthesis, and what adaptations are needed for targets like Combretastatin A-4?
- Methodological Answer :
- The acetic acid moiety serves as a key building block in Perkin condensation/decarboxylation reactions.
- For Combretastatin A-4:
- Optimize decarboxylation conditions (e.g., CuO nanoparticles, 150°C) to enhance yield .
- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to remove brominated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
